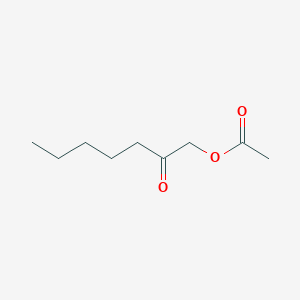
Heptanone, 1-(acetyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Heptanone, 1-(acetyloxy)- can be synthesized through several methods:
Oxidation of Heptanol: The most common method involves the oxidation of heptanol, a primary alcohol, using oxidizing agents such as potassium permanganate or chromium trioxide.
Friedel-Crafts Acylation: Another method includes the Friedel-Crafts acylation of benzene with propionyl chloride, followed by Clemmensen reduction.
Condensation Reactions: The condensation of butyraldehyde with ethyl magnesium bromide, followed by oxidation, can also yield Heptanone, 1-(acetyloxy)-.
Industrial Production Methods
Industrial production of Heptanone, 1-(acetyloxy)- typically involves large-scale oxidation processes, where heptanol is oxidized in the presence of catalysts to achieve high yields. The use of continuous flow reactors and advanced catalytic systems ensures efficient production with minimal by-products .
化学反応の分析
Types of Reactions
Heptanone, 1-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it back to heptanol or other alcohol derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
科学的研究の応用
Heptanone, 1-(acetyloxy)- has several applications in scientific research:
作用機序
The mechanism of action of Heptanone, 1-(acetyloxy)- involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The acetyloxy group plays a crucial role in its reactivity and interaction with biological molecules .
類似化合物との比較
Heptanone, 1-(acetyloxy)- can be compared with other similar compounds such as:
2-Heptanone: A ketone with a similar structure but lacking the acetyloxy group.
Heptanoic Acid: An organic acid derived from heptanone, used in the production of esters and as a flavoring agent.
Ethyl Acetoacetate: A beta-keto ester used in organic synthesis, similar in reactivity but with different functional groups.
These comparisons highlight the unique properties of Heptanone, 1-(acetyloxy)-, particularly its acetyloxy group, which imparts distinct chemical and biological reactivity.
特性
CAS番号 |
112365-69-2 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
2-oxoheptyl acetate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-9(11)7-12-8(2)10/h3-7H2,1-2H3 |
InChIキー |
IUAHNAHRGIIROY-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)

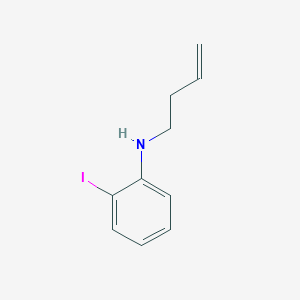
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
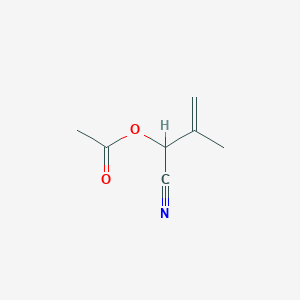

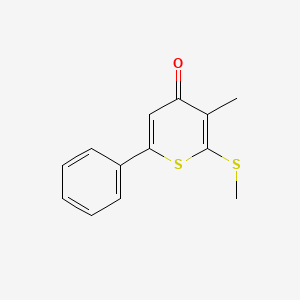
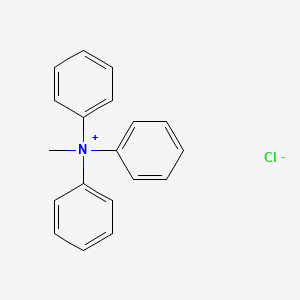
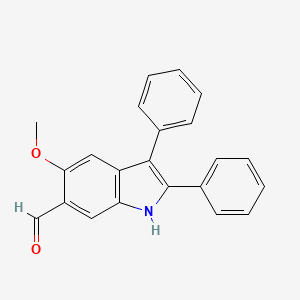
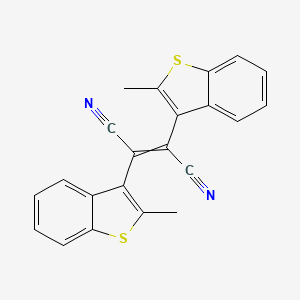
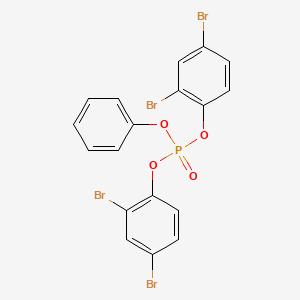

![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
